2-(2-Methoxyethoxy)-4-methylbenzonitrile
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Overview
Description
2-(2-Methoxyethoxy)-4-methylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile group substituted with a methoxyethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with 2-(2-methoxyethoxy)ethanol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 2-(2-methoxyethoxy)ethanol is replaced by the benzonitrile group. This reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyethoxy)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-4-methylbenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy group can enhance the compound’s solubility and facilitate its binding to hydrophilic sites, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A glycol ether with similar solubility properties but lacks the aromatic nitrile group.
2-Methoxyethanol: Another glycol ether with a simpler structure and different reactivity.
2-(2-Ethoxyethoxy)ethanol: Similar in structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(2-Methoxyethoxy)-4-methylbenzonitrile is unique due to the combination of its aromatic nitrile group and the methoxyethoxy substituent. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-4-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9-3-4-10(8-12)11(7-9)14-6-5-13-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVYTJCPTNOGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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